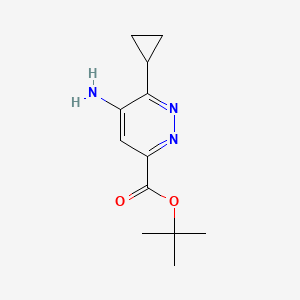

![molecular formula C6H5BrN4 B2559067 2-ブロモ-6-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン CAS No. 1781485-41-3](/img/structure/B2559067.png)

2-ブロモ-6-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

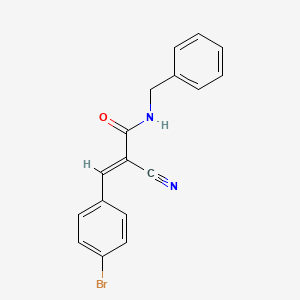

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H6BrN3 . It is a white needle-like solid and is used in various chemical reactions due to its unique structure .

Synthesis Analysis

The synthesis of “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds often involves a series of reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a pyrimidine ring and a 1,2,4-triazole ring .Chemical Reactions Analysis

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can participate in various chemical reactions. For example, it has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Physical and Chemical Properties Analysis

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a white needle-like solid . It has a molecular weight of 212.05 .科学的研究の応用

化学合成

“2-ブロモ-6-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン”は、化学合成において反応剤として頻繁に使用されます . この化合物は、様々な複雑な有機化合物の合成に用いることができ、新素材や医薬品の開発に貢献しています .

薬理学的調査

“2-ブロモ-6-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン”と類似した化合物は、HIV TAR RNAへの結合によって引き起こされる薬理活性について調査されています . このことは、抗ウイルス薬開発における潜在的な応用を示唆しています .

抗マラリア活性

“2-ブロモ-6-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン”は、抗マラリア活性を有するジヒドロオロテートデヒドロゲナーゼ阻害剤の合成に使用できます . これは、マラリアの新規治療法開発における潜在能力を強調しています .

FABP4およびFABP5阻害剤

脂肪酸結合タンパク質(FABP)アイソフォーム、FABP4およびFABP5は、脂質異常症、冠動脈性心臓病、糖尿病などのいくつかの疾患の潜在的な治療標的として認識されています . “2-ブロモ-6-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン”は、これらのタンパク質の阻害剤開発に潜在的に使用できます .

ルテニウム(II)-Hmtpo錯体

“2-ブロモ-6-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン”は、ルテニウム(II)-Hmtpo錯体の合成に使用できます . これらの錯体は、触媒、材料科学、および生物学的システムにおいて様々な用途があります .

共役炭素環式化合物および複素環式化合物のヴィルスマイアー反応

“2-ブロモ-6-メチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン”は、共役炭素環式化合物および複素環式化合物のヴィルスマイアー反応に使用できます . この反応は、有機合成における貴重なツールであり、様々な重要な化合物の形成を可能にします .

作用機序

Target of Action

It’s worth noting that compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

Compounds with similar structures have been shown to inhibit key enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various pathways, including those involved in inflammation and cell proliferation .

Result of Action

Similar compounds have been found to exhibit anti-inflammatory and neuroprotective properties .

将来の方向性

The future directions for “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases .

特性

IUPAC Name |

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c1-4-2-8-6-9-5(7)10-11(6)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQJBLNUOWBVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2558985.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2558994.png)

![4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2558995.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2558999.png)

![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2559002.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2559005.png)

![(Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2559007.png)